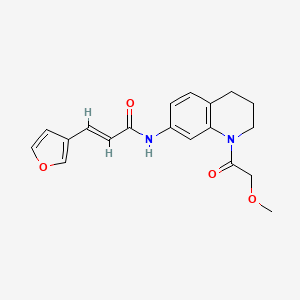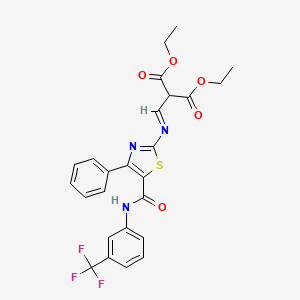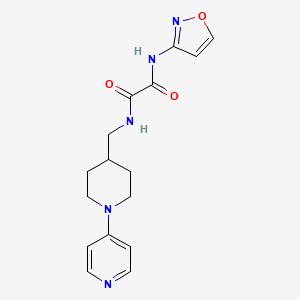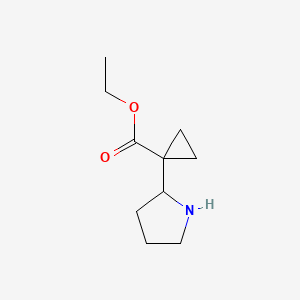
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate, also known as PCET, is a cyclic proline derivative that has gained significant attention in the scientific community for its potential applications in various fields. It is a versatile molecule that can be synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and drug discovery. It has been used as a chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and alkaloids. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has also been used as a ligand in asymmetric catalysis, where it has shown excellent enantioselectivity in various reactions. In drug discovery, Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
作用机制
The mechanism of action of Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate is not fully understood, but it is believed to act as a proline mimic, which can interact with proline-binding proteins and enzymes. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can also act as a hydrogen bond donor and acceptor, which can facilitate interactions with other molecules. It has been suggested that Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can modulate protein-protein interactions and enzyme activity, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to enhance cognitive function and memory in animal models. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been suggested to modulate the activity of various enzymes and proteins, including acetylcholinesterase, monoamine oxidase, and beta-amyloid protein. These effects suggest that Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has potential therapeutic applications for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
实验室实验的优点和局限性
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility. It can be used as a chiral auxiliary in various reactions, and its enantioselectivity has been shown to be excellent. However, Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate.
未来方向
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has shown great potential for various applications, and future research should focus on exploring its full potential. Some possible future directions include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate could also be used as a tool for the study of protein-protein interactions and enzyme activity, which could lead to the development of new drugs and therapies. Overall, Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate is a promising molecule that has the potential to make significant contributions to various fields, and further research is needed to fully understand its properties and applications.
合成方法
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can be synthesized using several methods, including the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine acetamide, the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine carboxylic acid, and the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine ethyl ester. The most common method is the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine acetamide, which yields Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate in high yields and purity.
属性
IUPAC Name |
ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10(5-6-10)8-4-3-7-11-8/h8,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGBKWLZDFRZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2657226.png)
![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)
![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)
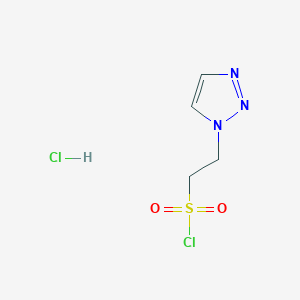

![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2657235.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2657238.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)
